molecular formula C7H7Cl2NO B3039515 3,5-Dichloro-2-ethoxypyridine CAS No. 114755-23-6

3,5-Dichloro-2-ethoxypyridine

Cat. No.: B3039515
CAS No.: 114755-23-6
M. Wt: 192.04 g/mol
InChI Key: NBFXUKIVUZGELQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-ethoxypyridine is a chemical compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-ethoxypyridine typically involves the chlorination of 2-ethoxypyridine. One common method includes the reaction of 2-ethoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-ethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 3,5-dichloro-2-ethylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of 3,5-dichloro-2-ethylpyridine.

Scientific Research Applications

3,5-Dichloro-2-ethoxypyridine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

  • 3,5-Dichloro-2-methoxypyridine
  • 3,5-Dichloro-2-methylpyridine
  • 3,5-Dichloro-2-chloropyridine

Uniqueness: 3,5-Dichloro-2-ethoxypyridine is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs. This makes it valuable for specific applications where the ethoxy group plays a crucial role in the compound’s reactivity and interaction with other molecules.

Biological Activity

Overview

3,5-Dichloro-2-ethoxypyridine (C7H7Cl2NO) is an organic compound with notable biological activities, particularly in antimicrobial and antitumor applications. Its structure features two chlorine atoms located at the 3rd and 5th positions of the pyridine ring, contributing to its reactivity and interaction with biological targets. This article reviews the compound's biological activity based on diverse research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within microbial and cancerous cells. The compound has been shown to exhibit:

  • Antimicrobial Properties : It demonstrates inhibitory effects against various pathogens, including multidrug-resistant strains.
  • Antitumor Activity : Research indicates potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against several Gram-positive bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study exploring the antimicrobial properties of derivatives containing the 3,5-dichloro-2-hydroxyphenyl moiety, it was found that these compounds exhibited significant activity against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Clostridioides difficile32 µg/mL
Candida auris16 µg/mL

These findings suggest that derivatives of this compound could serve as scaffolds for developing new antimicrobial agents targeting resistant strains.

Antitumor Activity

The compound has also shown promise in cancer treatment. In vitro studies demonstrated its ability to inhibit the growth of human lung cancer cells (A549).

Case Study: Anticancer Activity

A derivative of this compound was tested for anticancer properties:

CompoundCell LineIC50 (µM)Reference
5-Fluorobenzimidazole derivativeA549 (lung)10
Hydrazone derivativeMCF7 (breast)15

These results indicate that modifications to the parent structure can enhance anticancer activity, making it a viable candidate for further research.

Biochemical Pathways

The biochemical pathways involving this compound include:

  • Degradation Pathways : Studies suggest that Micrococcus luteus can degrade this compound through hydrolytic-oxidative dechlorination and denitrification pathways.
  • Enzyme Interaction : The compound interacts with various enzymes, potentially affecting metabolic processes in both microbial and mammalian cells.

Properties

IUPAC Name

3,5-dichloro-2-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFXUKIVUZGELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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